Lipophilicity: 4-Fluoro vs. Unsubstituted Analog
The introduction of a para-fluorine atom alters the lipophilicity of the oxadiazolone scaffold. The target compound exhibits a measured LogP of 1.16900 [1], compared to the unsubstituted 5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6), which has a reported LogP of 1.4422 [2]. This ~0.27 log unit decrease indicates slightly higher polarity and potentially improved aqueous solubility, a critical parameter for in vitro assay development and early ADME profiling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.16900 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one, LogP = 1.4422 |
| Quantified Difference | ΔLogP = -0.2732 |
| Conditions | Computed values from authoritative databases; experimental conditions not specified. |
Why This Matters
Even small changes in LogP can significantly affect solubility, membrane permeability, and non-specific binding in biological assays, making the 4-fluoro derivative a distinct chemical tool for optimizing drug-like properties.
- [1] ChemSrc. 121649-18-1 (5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one). Accessed 2026. LogP 1.16900. View Source
- [2] ChemTradeHub. 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6). LogP 1.4422. View Source
